1-ethyl-2H-tetrazol-5-one
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Overview
Description
Preparation Methods
1-Ethyltetrazolinone can be synthesized through several methods. One common synthetic route involves the reaction of ethylamine with cyanogen azide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at low temperatures to ensure the stability of the intermediate products. Industrial production methods often involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity .
Chemical Reactions Analysis
1-Ethyltetrazolinone undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into different amines or other reduced forms.
Substitution: It readily undergoes substitution reactions, particularly nucleophilic substitutions, where the ethyl group can be replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-Ethyltetrazolinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including certain analgesics and anesthetics.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyltetrazolinone involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes, modulating their activity. The pathways involved often include the inhibition or activation of specific enzymatic reactions, leading to the desired therapeutic effects .
Comparison with Similar Compounds
1-Ethyltetrazolinone can be compared with other similar compounds such as 1-Methyltetrazolinone and 1-Propyl-1,2-dihydro-5H-tetrazol-5-one. These compounds share similar structural features but differ in their alkyl substituents. The uniqueness of 1-Ethyltetrazolinone lies in its specific reactivity and the types of products it forms under various conditions .
Properties
IUPAC Name |
1-ethyl-2H-tetrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O/c1-2-7-3(8)4-5-6-7/h2H2,1H3,(H,4,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVZUMUVGRLSRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)N=NN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)N=NN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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